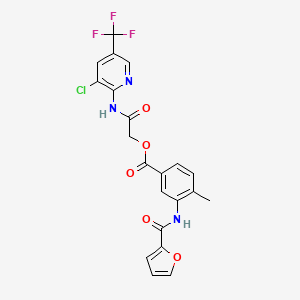
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 3-(furan-2-carboxamido)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-612763 is a compound known for its ability to alter the lifespan of eukaryotic organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-612763 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves standard organic synthesis techniques such as condensation, cyclization, and purification through chromatography .
Industrial Production Methods
Industrial production of WAY-612763 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing large-scale purification techniques. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
WAY-612763 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
WAY-612763 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and lifespan extension in eukaryotic organisms.
Medicine: Investigated for potential therapeutic applications, including anti-aging and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-612763 involves its interaction with specific molecular targets and pathways. It is known to modulate cellular processes that influence lifespan and aging. The exact molecular targets and pathways are still under investigation, but it is believed to affect signaling pathways related to cellular stress responses and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
WAY-600: Another compound known for its effects on cellular processes and lifespan extension.
WAY-316606: Studied for its potential therapeutic applications in bone health and disease treatment.
WAY-100635: Known for its use in neuropharmacology and receptor studies.
Uniqueness of WAY-612763
Its unique mechanism of action and broad range of applications make it a valuable compound for scientific investigation .
Properties
Molecular Formula |
C21H15ClF3N3O5 |
|---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 3-(furan-2-carbonylamino)-4-methylbenzoate |
InChI |
InChI=1S/C21H15ClF3N3O5/c1-11-4-5-12(7-15(11)27-19(30)16-3-2-6-32-16)20(31)33-10-17(29)28-18-14(22)8-13(9-26-18)21(23,24)25/h2-9H,10H2,1H3,(H,27,30)(H,26,28,29) |
InChI Key |
UOJDFHYCMJGLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B10804744.png)
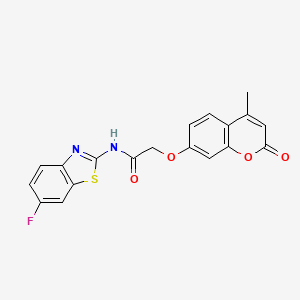
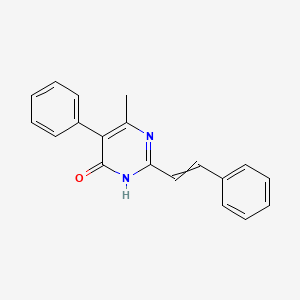
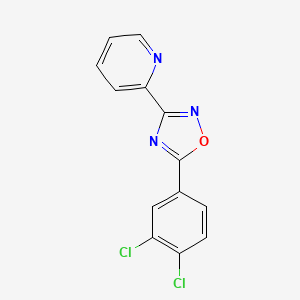
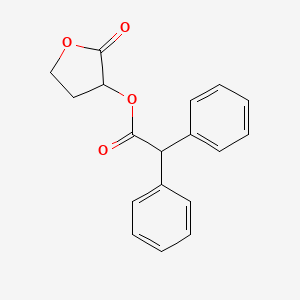
![5-Phenyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10804769.png)
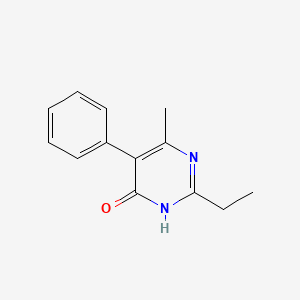
![2-[2-(1-Adamantyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B10804784.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B10804789.png)
![N-(oxolan-2-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B10804801.png)

![2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid](/img/structure/B10804829.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B10804836.png)

